N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide
Description
N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide is a structurally complex small molecule characterized by a fused pyrido-diazocin core, a 1,5-methano bridge, and a 1-acetyl-4-piperidinyl substituent. The stereochemistry at the 1R and 5S positions is critical for its three-dimensional conformation, which likely influences its binding affinity to biological targets. The 2-naphthalenecarboxamide moiety enhances lipophilicity and may contribute to π-π stacking interactions with aromatic residues in target proteins.
Properties
Molecular Formula |
C29H32N4O3 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-[(1R,9S)-11-(1-acetylpiperidin-4-yl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-3-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C29H32N4O3/c1-19(34)31-12-10-25(11-13-31)32-16-20-14-24(18-32)28-26(8-9-27(35)33(28)17-20)30-29(36)23-7-6-21-4-2-3-5-22(21)15-23/h2-9,15,20,24-25H,10-14,16-18H2,1H3,(H,30,36)/t20-,24+/m0/s1 |
InChI Key |
YYDMMNYQABLJDZ-GBXCKJPGSA-N |
Isomeric SMILES |
CC(=O)N1CCC(CC1)N2C[C@@H]3C[C@H](C2)C4=C(C=CC(=O)N4C3)NC(=O)C5=CC6=CC=CC=C6C=C5 |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CC3CC(C2)C4=C(C=CC(=O)N4C3)NC(=O)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:
- Formation of the hexahydro-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin core through cyclization reactions.
- Introduction of the acetyl-piperidinyl group via nucleophilic substitution.
- Attachment of the naphthalenecarboxamide moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarity and Mechanism of Action (MOA)
Studies on structurally related compounds (e.g., oleanolic acid, hederagenin) demonstrate that shared scaffolds correlate with overlapping MOAs . For example:
- VU0155069 likely targets G-protein-coupled receptors (GPCRs) or ion channels due to its benzimidazole-piperidine motif, a common feature in neuromodulators .
- The target compound’s pyrido-diazocin core may interact with GABA or serotonin receptors , akin to other bridged heterocycles profiled in zebrafish behavioral assays .
Divergence in Activity
- Substituent-Driven Selectivity : The acetyl-piperidinyl group in the target compound may confer selectivity toward acetylcholine-binding proteins , whereas VU0155069’s chloro-benzimidazole could favor kinase inhibition .
- Phenotypic Profiling: Compounds with similar behavioral phenotypes (e.g., sedation) may act on distinct neuronal circuits, as shown in whole-brain imaging studies . This highlights the need for multi-modal analysis (e.g., docking, transcriptomics) to resolve MOAs .
Analytical and Predictive Approaches
Molecular Docking and Systems Pharmacology
- Park et al. (2023) utilized large-scale docking to identify protein targets for structurally similar compounds. Applying this to the target compound could predict interactions with neurotransmitter receptors or metabolic enzymes .
- BATMAN-TCM platform analysis (used for OA/HG/GA) could reveal shared pathways (e.g., anti-inflammatory, neuroprotective) between the target compound and its analogues .
Challenges in Prediction
- While structural similarity suggests overlapping targets, stereochemical and conformational differences (e.g., 1R,5S configuration) may alter binding kinetics. Computational tools like SHELXL are critical for resolving such nuances in crystallographic studies.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this compound be experimentally validated?
- Methodological Answer : Use a combination of X-ray crystallography and nuclear Overhauser effect (NOESY) NMR spectroscopy to confirm the (1R,5S) configuration. For example, X-ray diffraction can resolve the methano-bridge and piperidinyl substituent spatial arrangement, while NOESY correlations between protons on the diazocin and naphthalene moieties validate proximity in solution .
Q. What synthetic routes are feasible for introducing the 1-acetyl-4-piperidinyl group?
- Methodological Answer : Optimize a multi-step synthesis involving:
Piperidine functionalization : Introduce the acetyl group via nucleophilic acyl substitution using acetyl chloride under anhydrous conditions.
Coupling strategy : Employ Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to attach the modified piperidine to the diazocin core.
Monitor intermediates using LC-MS and confirm regioselectivity via -NMR .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., pyrazolo-pyrimidinones with anticancer activity). Use in vitro cell viability assays (e.g., MTT) against cancer lines (e.g., HeLa, MCF-7) and antimicrobial disk diffusion tests. Compare IC values with reference compounds like 1-(2-methoxyphenyl)-4-substituted-pyrazolo[3,4-d]pyrimidins .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity be resolved?
- Methodological Answer :
- Hypothesis testing : If conflicting results arise (e.g., anticancer vs. antimicrobial activity), conduct target-specific assays (e.g., kinase inhibition profiling or bacterial efflux pump inhibition).
- Structural analogs : Syntize derivatives with modified substituents (e.g., replacing acetyl with sulfonyl groups) to isolate pharmacophore contributions.
- Data normalization : Use standardized positive controls (e.g., doxorubicin for cytotoxicity) and validate assay conditions via Z’-factor calculations .
Q. What computational strategies are effective for predicting off-target interactions?
- Methodological Answer :
- Molecular docking : Screen against databases like ChEMBL or PDB using software (AutoDock Vina) to identify potential off-targets (e.g., GPCRs or cytochrome P450 enzymes).
- MD simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and conformational changes in target proteins.
- AI integration : Train a graph neural network (GNN) on structural fingerprints and bioactivity data to predict polypharmacology risks .
Q. How can the compound’s metabolic stability be improved without compromising potency?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the naphthalenecarboxamide moiety to enhance solubility and delay hepatic clearance.
- CYP450 inhibition assays : Use human liver microsomes to identify metabolic hotspots (e.g., piperidinyl oxidation) and block them with fluorine substitution.
- Pharmacokinetic modeling : Apply compartmental models to simulate absorption-distribution-metabolism-excretion (ADME) profiles of derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
